molecular formula C18H26ClN3O3S B10933998 [4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B10933998
M. Wt: 399.9 g/mol
InChI Key: VEKBYTPYFOLPLG-UHFFFAOYSA-N
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Description

[4-(4-Chlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further linked to a piperidyl methanone moiety with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced by reacting piperazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Piperidyl Methanone Moiety: The piperidyl methanone moiety is attached through a nucleophilic substitution reaction involving piperazine and 1-(methylsulfonyl)-4-piperidyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Azide or cyanide derivatives of the chlorobenzyl group.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Receptor Binding Studies: The compound can be used to study the binding interactions with various biological receptors, particularly those involving piperazine derivatives.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(4-chlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and selectivity, while the methylsulfonyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
  • [1-(4-Chlorobenzyl)-4-piperidinyl]methanol
  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Comparison:

  • 4-(4-Chlorobenzyl)piperazin-1-ylmethanone: This compound has a similar piperazine and chlorobenzyl structure but differs in the presence of a dichloropyridinyl group, which may alter its chemical reactivity and biological activity.
  • [1-(4-Chlorobenzyl)-4-piperidinyl]methanol: This compound shares the chlorobenzyl and piperidinyl moieties but lacks the piperazine ring, which may affect its binding interactions and pharmacological properties.
  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: This compound has fluorobenzyl and piperidinyl groups, which may confer different electronic properties and biological activities compared to the chlorobenzyl derivative.

Properties

Molecular Formula

C18H26ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C18H26ClN3O3S/c1-26(24,25)22-8-6-16(7-9-22)18(23)21-12-10-20(11-13-21)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3

InChI Key

VEKBYTPYFOLPLG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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